molecular formula C14H14F5NO4 B13395019 Boc-pentafluoro-phe-OH CAS No. 168110-58-5

Boc-pentafluoro-phe-OH

Cat. No.: B13395019
CAS No.: 168110-58-5
M. Wt: 355.26 g/mol
InChI Key: UZDKQMIDSLETST-UHFFFAOYSA-N
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Description

Significance of Fluorinated Unnatural Amino Acids in Peptide Science

The incorporation of fluorinated unnatural amino acids into peptides is a powerful strategy to enhance their therapeutic potential and overcome inherent limitations of natural peptides, such as poor stability and rapid degradation. nih.gov The introduction of fluorine atoms can significantly modulate the physicochemical and biological properties of peptides. nih.gov

Key advantages of incorporating fluorinated amino acids like pentafluorophenylalanine include:

Enhanced Stability: The strong carbon-fluorine bond increases resistance to enzymatic degradation, thereby extending the in vivo half-life of peptide-based drugs. nih.gov This "fluoro-stabilization effect" can also improve the shelf life of therapeutic proteins and peptide-based vaccines. nih.gov

Modulation of Physicochemical Properties: Fluorination can alter a peptide's acidity, basicity, hydrophobicity, and conformation. nih.gov This allows for the fine-tuning of properties like membrane permeability and bioavailability. nih.gov

Improved Binding Affinity: The unique electronic properties of the pentafluorophenyl group can lead to enhanced binding affinities with target receptors or enzymes. chemimpex.comnetascientific.com

Probing Molecular Interactions: The fluorine atoms serve as sensitive probes for nuclear magnetic resonance (NMR) spectroscopy. 19F NMR can be a powerful tool to study peptide conformation, protein-protein interactions, and ligand binding without the background noise present in 1H NMR. nih.govrsc.org

Overview of the Compound's Role as a Synthetic Intermediate

Boc-pentafluoro-phe-OH is a versatile building block, primarily utilized in solid-phase peptide synthesis (SPPS). The Boc protecting group on the N-terminus allows for the sequential addition of amino acids to a growing peptide chain. This protecting group is stable under the conditions required for peptide coupling but can be readily removed with a mild acid, such as trifluoroacetic acid (TFA), to allow for the next amino acid to be added. chemicalbook.com

Its application as a synthetic intermediate is crucial in several areas of research and development:

Drug Development: In the pharmaceutical industry, it is instrumental in designing novel drugs, particularly those targeting specific receptors or enzymes. chemimpex.comnetascientific.com The incorporation of the pentafluorophenyl moiety can lead to more potent and selective therapeutic agents. netascientific.comchemimpex.com

Peptide Synthesis: It is a key component in the synthesis of peptides with enhanced stability and bioactivity. chemimpex.comnetascientific.com Researchers can strategically place this amino acid within a peptide sequence to optimize its therapeutic properties.

Protein Engineering: By incorporating this compound into proteins, scientists can investigate structure-activity relationships, leading to the development of more effective biopharmaceuticals. netascientific.com

Fluorine Chemistry: This compound is a valuable tool in the broader field of fluorine chemistry, contributing to the creation of new materials and compounds with desirable properties like increased hydrophobicity and thermal stability. netascientific.com

Below are the chemical properties of the L- and D-enantiomers of this compound.

PropertyBoc-pentafluoro-L-phenylalanineBoc-pentafluoro-D-phenylalanine
SynonymsBoc-L-Phe(F5)-OH, (S)-Boc-2-amino-3-(pentafluorophenyl)propionic acid chemimpex.comscbt.comBoc-D-Phe(F5)-OH, (R)-2-(Boc-amino)-3-(pentafluorophenyl)propionic acid
CAS Number34702-60-8 chemimpex.comscbt.comsigmaaldrich.compeptide.com136207-26-6
Molecular FormulaC14H14F5NO4chemimpex.comscbt.comsigmaaldrich.com
Molecular Weight355.26 g/mol scbt.comsigmaaldrich.com
AppearanceWhite powder chemimpex.comData not available
Purity≥97.0% (HPLC) sigmaaldrich.com, ≥99% (HPLC, Chiral purity) chemimpex.com≥98.0% (HPLC)
Storage Conditions0-8 °C chemimpex.com

Detailed Research Findings

The unique properties conferred by the pentafluorophenyl group have been explored in various research contexts. The following table summarizes some of the key findings from studies incorporating this fluorinated amino acid.

Research AreaKey FindingsSignificance
Peptide and Protein StabilityReplacement of natural hydrocarbon amino acids with (S)-pentafluorophenylalanine has been shown to improve protein stability, a phenomenon referred to as the 'fluoro-stabilization effect'. nih.govThis enhanced stability can lead to therapeutic proteins and peptides with longer shelf lives and increased resistance to degradation in biological systems. nih.gov
Enzyme InhibitionIncorporation of pentafluorophenylalanine into proteasome inhibitors like bortezomib (B1684674) or epoxomicin (B1671546) has been shown to increase their efficacy as anticancer agents. nih.govThe increased hydrophobicity and altered electronic properties of the fluorinated analog can lead to more potent enzyme inhibitors for therapeutic applications. nih.gov
Drug Development for DiabetesFluorinated phenylalanines are key components in the structure of drugs targeting the glucagon-like peptide-1 receptor (GLP1R), which is crucial for regulating blood sugar levels. nih.govThese fluorinated amino acids contribute to the development of effective treatments for diabetes mellitus. nih.gov
19F NMR SpectroscopyThe fluorine atoms on the phenyl ring provide a distinct signal in 19F NMR, allowing for detailed studies of peptide and protein structure and interactions without the interference of background signals. nih.govrsc.orgThis technique provides a powerful tool for understanding the molecular basis of protein function and for the rational design of new drugs. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F5NO4/c1-14(2,3)24-13(23)20-6(12(21)22)4-5-7(15)9(17)11(19)10(18)8(5)16/h6H,4H2,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDKQMIDSLETST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F5NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801161609
Record name N-[(1,1-Dimethylethoxy)carbonyl]-2,3,4,5,6-pentafluorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801161609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168110-58-5
Record name N-[(1,1-Dimethylethoxy)carbonyl]-2,3,4,5,6-pentafluorophenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168110-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-2,3,4,5,6-pentafluorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801161609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Nα Tert Butoxycarbonyl Pentafluoro L/d Phenylalanine

Precursor Synthesis and Fluorination Strategies

The synthesis of the core structure, pentafluorophenylalanine, is the foundational step. The primary challenge lies in the construction of the carbon skeleton and the introduction of the perfluorinated aromatic ring. Direct fluorination of phenylalanine is not a common strategy for producing the pentafluorinated analogue; instead, methods rely on building the molecule from precursors that already contain the pentafluorophenyl moiety.

One prevalent strategy involves the alkylation of a glycine (B1666218) equivalent with a pentafluorobenzyl halide. For instance, the benzophenone (B1666685) imine of a glycine ester can be alkylated with pentafluorobenzyl bromide. nih.gov This method is effective for forming the crucial carbon-carbon bond between the glycine α-carbon and the pentafluorobenzyl group. nih.gov

Another established method utilizes a nickel(II) complex of glycine. The complex acts as a chiral template, and its alkylation with fluorine-containing benzyl (B1604629) chlorides, followed by hydrolysis with hydrochloric acid, can yield enantiomerically enriched (S)-fluorinated phenylalanine derivatives, including the pentafluorinated version. nih.gov

A different approach starts from Cbz-protected aminomalonates. The reaction of an aminomalonate with pentafluorobenzyl bromide affords the corresponding aralkyl diester. nih.gov Subsequent partial hydrolysis and decarboxylation yield the N-benzyloxycarbonyl (Cbz)-protected DL-amino acid ester, which serves as a key precursor for both the final amino acid and for enantiomeric separation. nih.gov

The following table summarizes key precursor synthesis strategies.

Table 1: Precursor Synthesis Strategies for Pentafluorophenylalanine

Strategy Key Reagents Precursor Formed
Glycine Imine Alkylation Benzophenone imine of glycine ester, Pentafluorobenzyl bromide Protected Pentafluorophenylalanine Imine
Ni(II) Complex Alkylation Ni(II)-glycine complex, Pentafluorobenzyl chloride (S)-Pentafluorophenylalanine

Enantioselective Synthesis and Stereochemical Control

Achieving high enantiopurity is paramount for the biological applications of Boc-pentafluoro-phe-OH. Several strategies are employed to control the stereochemistry during synthesis, yielding either the L- or D-enantiomer.

Asymmetric phase-transfer catalysis is a powerful tool for establishing stereochemistry during the alkylation step. When synthesizing pentafluoro-ʟ-phenylalanine via the alkylation of the benzophenone imine of a glycine ester, a chiral phase-transfer catalyst can be used to direct the reaction, resulting in high enantiomeric excess (ee). nih.gov

Enzymatic resolution offers a classic and highly effective method for separating enantiomers. A racemic mixture of N-Cbz-pentafluoro-DL-phenylalanine ester can be subjected to enzymatic hydrolysis. nih.gov Enzymes like the subtilisin-type Carlsberg enzyme selectively hydrolyze the ester group of the L-enantiomer, leaving the D-amino acid ester untouched. nih.gov This allows for the separation of the Cbz-protected L-amino acid from the D-amino acid ester. nih.gov

Asymmetric hydrogenation is another key technique for enantioselective synthesis. This method typically involves the hydrogenation of a dehydroamino acid precursor containing the pentafluorophenyl group in the presence of a chiral rhodium-phosphine catalyst. researchgate.net The catalyst geometry dictates the facial selectivity of the hydrogen addition, leading to the formation of one enantiomer in high excess. researchgate.net

The table below compares various enantioselective methods.

Table 2: Comparison of Enantioselective Synthesis Methods

Method Principle Typical Application Key Feature
Asymmetric Catalysis A chiral catalyst directs the formation of one stereoisomer during C-C bond formation. Alkylation of glycine imines. nih.gov High enantiomeric excess can be achieved directly in the synthesis. nih.gov
Enzymatic Resolution An enzyme selectively reacts with one enantiomer in a racemic mixture. Hydrolysis of racemic Cbz-pentafluorophenylalanine esters. nih.gov Provides access to both L- and D-enantiomers with high optical purity. nih.gov

Optimization of Nα-tert-Butoxycarbonyl Protection Procedures

Once the desired enantiomer of pentafluorophenylalanine is obtained, the final step is the protection of the α-amino group with a tert-butoxycarbonyl (Boc) group. The Boc group is widely used in peptide synthesis due to its stability under many reaction conditions and its facile removal under moderately acidic conditions. orgsyn.orgspringernature.comresearchgate.net

The most common and efficient reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O, or Boc anhydride). orgsyn.orgorganic-chemistry.org The reaction is typically carried out in a mixed aqueous-organic solvent system. The amino acid is dissolved in an aqueous base, such as sodium hydroxide (B78521) or sodium bicarbonate, and the Boc anhydride (B1165640) is added, often dissolved in an organic solvent like dioxane or tetrahydrofuran (B95107) (THF). orgsyn.org The reaction proceeds smoothly, generally at room temperature, to yield the N-Boc protected amino acid. orgsyn.org The pH is maintained in the alkaline range during the reaction to ensure the amino group is deprotonated and nucleophilic. orgsyn.org

While Boc anhydride is the most prevalent reagent, other tert-butoxycarbonylating agents have been developed, as shown in the table below. orgsyn.org The choice of reagent can be influenced by factors such as scale, desired reaction conditions, and the presence of other functional groups. For the specific case of pentafluorophenylalanine, the standard procedure with Boc anhydride is generally effective. Optimization primarily involves adjusting the stoichiometry of reagents, reaction time, and pH to maximize yield and purity. orgsyn.org

Table 3: Reagents for Nα-tert-Butoxycarbonyl (Boc) Protection

Reagent Name Common Abbreviation Notes
Di-tert-butyl dicarbonate Boc₂O, Boc anhydride Most common, safe, and highly reactive reagent; used in aqueous or anhydrous conditions. orgsyn.orgorganic-chemistry.org
tert-Butyl azidoformate Boc-N₃ Historically used but is hazardous and toxic. orgsyn.org
tert-Butyl 2,4,5-trichlorophenyl carbonate - An active ester used for Boc protection. orgsyn.org

Purification Techniques for Synthetic Intermediates

Purification is a critical component at each stage of the synthesis of this compound to ensure the removal of unreacted starting materials, reagents, and byproducts. A combination of techniques is typically employed.

Liquid-liquid extraction is frequently used during the workup of reaction mixtures. For example, after the Boc protection step, the reaction mixture is often acidified, and the N-Boc protected amino acid, being more organic-soluble, is extracted into an organic solvent like ethyl acetate (B1210297) or diethyl ether. orgsyn.org This process also helps to remove water-soluble impurities. Back-extraction with a basic aqueous solution can further purify the product. orgsyn.org

Crystallization is a powerful method for purifying solid intermediates and the final product. orgsyn.org After extraction and solvent evaporation, the crude product is often obtained as an oil or a solid. Dissolving it in a minimal amount of a hot solvent and allowing it to cool slowly can induce the formation of pure crystals, leaving impurities behind in the mother liquor. orgsyn.org Seeding or scratching the flask can help initiate crystallization. orgsyn.org

Chromatography is essential for separating compounds with similar polarities.

Column Chromatography: This technique, using silica (B1680970) gel as the stationary phase, is widely used to purify intermediates. A solvent system is chosen that allows the desired compound to move down the column at a different rate than impurities.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for the final product or for separating enantiomers in analytical or preparative scales, reversed-phase HPLC is the method of choice. nih.govnih.gov It is also used to confirm the purity of the final compound. nih.gov

Lyophilization (Freeze-Drying) may be used as a final step after HPLC purification to remove the aqueous/organic mobile phase, yielding the product as a fluffy, solid powder. nih.gov

The following table summarizes common purification techniques.

Table 4: Purification Techniques in the Synthesis of this compound

Technique Purpose Stage of Application
Extraction Removal of aqueous- or organic-soluble impurities; product isolation. Post-reaction workup for most steps. orgsyn.org
Crystallization High-level purification of solid compounds. Purification of the final product and key solid intermediates. orgsyn.org
Column Chromatography Separation of intermediates from byproducts and starting materials. Purification of crude reaction products.

Application in Peptide and Peptidomimetic Synthesis

Role as a Building Block in Peptide Chain Elongation

Boc-pentafluoro-Phe-OH serves as a fundamental building block in the construction of peptide chains. chemimpex.com The Boc (tert-butyloxycarbonyl) group protects the α-amino group of the pentafluorophenylalanine, preventing unwanted reactions during the coupling of amino acids. americanpeptidesociety.orgthermofisher.com This protection is temporary and can be removed under specific acidic conditions to allow for the sequential addition of the next amino acid in the peptide sequence. thermofisher.compeptide.com The incorporation of the pentafluorophenylalanine residue can significantly alter the physicochemical properties of the resulting peptide, such as its stability and bioactivity. chemimpex.com

The general process of peptide chain elongation using Boc-protected amino acids involves a series of coupling and deprotection steps. iris-biotech.de In each cycle, the deprotected N-terminus of the growing peptide chain is coupled with the carboxyl group of the incoming Boc-protected amino acid. This cycle is repeated until the desired peptide sequence is assembled.

Solid-Phase Peptide Synthesis (SPPS) Protocols

This compound is well-suited for use in Solid-Phase Peptide Synthesis (SPPS), a widely used method for creating peptides. iris-biotech.desigmaaldrich.com In SPPS, the C-terminal amino acid of the desired peptide is first attached to an insoluble solid support, often a resin. iris-biotech.dethermofisher.com The peptide chain is then assembled step-by-step on this support.

A typical Boc-SPPS cycle involves the following steps:

Deprotection: The Boc protecting group of the resin-bound amino acid is removed, typically using a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). chempep.compeptide.com

Neutralization: The resulting protonated N-terminus is neutralized with a base. peptide.com

Coupling: The next Boc-protected amino acid, such as this compound, is activated and coupled to the free N-terminus of the growing peptide chain. uniurb.it

Washing: Excess reagents and byproducts are removed by washing the resin. iris-biotech.de

This cycle of deprotection, neutralization, coupling, and washing is repeated for each amino acid in the sequence. iris-biotech.de The use of excess reagents can help drive the reactions to completion, leading to higher yields. iris-biotech.de

StepReagents/ConditionsPurpose
Resin Swelling Dichloromethane (DCM)Prepares the resin for the synthesis process.
Boc Deprotection 50% Trifluoroacetic acid (TFA) in DCMRemoves the Boc protecting group from the N-terminus. chempep.com
Washing Dichloromethane (DCM), Isopropanol (IPA)Removes residual TFA and byproducts. chempep.com
Neutralization Diisopropylethylamine (DIPEA) in DCMNeutralizes the protonated N-terminus.
Coupling This compound, Coupling Reagent (e.g., HBTU, HATU), DIPEA in DMFForms the peptide bond with the next amino acid. peptide.com
Washing N,N-Dimethylformamide (DMF), DCMRemoves excess reagents and byproducts.

This table provides a general overview of a Boc-SPPS protocol. Specific conditions and reagents may vary depending on the peptide sequence and desired outcome.

Solution-Phase Peptide Synthesis Strategies

While SPPS is more common for laboratory-scale synthesis, this compound can also be utilized in solution-phase peptide synthesis. nih.gov In this approach, all reactions are carried out in a homogeneous solution. After each coupling step, the resulting peptide must be isolated and purified before proceeding to the next deprotection and coupling cycle. This can be a more time-consuming and labor-intensive process compared to SPPS, especially for longer peptides. iris-biotech.de However, solution-phase synthesis can be advantageous for the large-scale production of shorter peptides. du.ac.in

Comparative Analysis of Boc-Strategy with Orthogonal Protecting Group Methodologies

The two most common protecting group strategies in SPPS are the Boc/Bzl (benzyloxycarbonyl) and the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategies. americanpeptidesociety.orgiris-biotech.de

FeatureBoc/Bzl StrategyFmoc/tBu Strategy
Nα-Protection Acid-labile Boc group. thermofisher.comBase-labile Fmoc group. thermofisher.com
Deprotection Conditions Moderately strong acid (e.g., TFA). thermofisher.comMild base (e.g., piperidine). thermofisher.com
Side-Chain Protection Acid-labile groups (e.g., Bzl). thermofisher.comAcid-labile groups (e.g., tBu). thermofisher.com
Final Cleavage Strong acid (e.g., HF, TFMSA). thermofisher.comMilder acid (e.g., TFA). thermofisher.com
Advantages Can be better for long or difficult sequences due to reduced aggregation. peptide.com Preferred for base-sensitive peptides. thermofisher.comMilder deprotection conditions, compatible with a wider range of modified peptides. iris-biotech.denih.gov Easier automation. nih.gov
Disadvantages Requires harsh and toxic acids for final cleavage. iris-biotech.de Potential for side-chain deprotection during iterative Nα-deprotection. nih.govAggregation can be more problematic. peptide.com Fmoc group is sensitive to some reagents.

The choice between the Boc and Fmoc strategies depends on several factors, including the length and sequence of the peptide, the presence of sensitive residues, and the desired final product. americanpeptidesociety.org While Fmoc chemistry is now more widely used due to its milder conditions, the Boc strategy remains valuable for specific applications, such as the synthesis of complex peptides or those containing base-labile modifications. thermofisher.comiris-biotech.de

Incorporation into Complex Peptide Architectures and Foldamers

The unique properties of the pentafluorophenyl group make this compound a valuable tool for designing complex peptide architectures and foldamers. Foldamers are synthetic oligomers that mimic the ability of proteins to fold into well-defined three-dimensional structures. google.com

The incorporation of pentafluorophenylalanine can influence the conformational preferences of a peptide chain. The strong aromatic interactions of the pentafluorophenyl ring can stabilize specific secondary structures, such as helices. nih.gov For instance, studies have shown that interactions between phenylalanine and pentafluorophenylalanine residues can stabilize helical formations in peptides. nih.gov The electron-withdrawing nature of the fluorine atoms can also modulate the electronic properties of the peptide backbone. mdpi.com

Furthermore, the co-assembly of peptides containing pentafluorophenylalanine with other peptides can lead to the formation of novel supramolecular structures with unique properties. acs.org For example, the co-assembly of Fmoc-pentafluorophenylalanine and Fmoc-phenylalanine-phenylalanine has been shown to produce hydrogels with significantly increased rigidity. acs.org

Design and Synthesis of Peptidomimetics Featuring Pentafluorophenylalanine Residues

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have been modified to improve properties such as stability, bioavailability, and receptor-binding affinity. mdpi.com The incorporation of non-canonical amino acids like pentafluorophenylalanine is a common strategy in the design of peptidomimetics. nih.gov

The introduction of the pentafluorophenyl group can enhance the biological activity and selectivity of peptidomimetics. chemimpex.com For example, the incorporation of pentafluorophenylalanine into peptide epoxyketone proteasome inhibitors has been shown to affect their inhibitory activity and selectivity. nih.gov In some cases, the pentafluorophenylalanine-containing analogs were found to be more active against certain proteasome subunits. nih.gov

Mechanistic Investigations of Chemical Transformations Involving Nα Tert Butoxycarbonyl Pentafluoro L/d Phenylalanine

Elucidation of Nα-Deprotection Reaction Mechanisms

The removal of the Boc protecting group is a fundamental step in peptide synthesis, typically achieved under acidic conditions. The generally accepted mechanism for the acid-catalyzed deprotection of any Boc-protected amino acid proceeds through a series of steps initiated by protonation of the carbamate (B1207046) carbonyl oxygen. semanticscholar.orgresearchgate.netmdpi.com This protonation enhances the electrophilicity of the carbonyl carbon and weakens the adjacent ester C-O bond.

The key mechanistic steps are as follows:

Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). mdpi.com

Formation of a Carbocation: The protonated intermediate undergoes fragmentation, leading to the loss of a stable tert-butyl carbocation and the formation of a carbamic acid derivative. researchgate.netroutledge.com

Decarboxylation: The resulting carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free α-amino group of the pentafluorophenylalanine residue. routledge.com

Protonation of the Free Amine: Under the acidic reaction conditions, the newly liberated amine is protonated, forming an ammonium (B1175870) salt.

The reaction can be summarized by the following scheme: Boc-NH-CHR-COOH + H⁺ → [H-Boc⁺-NH-CHR-COOH] → (CH₃)₃C⁺ + HOOC-NH-CHR-COOH HOOC-NH-CHR-COOH → CO₂ + H₂N-CHR-COOH H₂N-CHR-COOH + H⁺ → H₃N⁺-CHR-COOH

Mechanistic Pathways of Peptide Coupling Reactions (e.g., Carbodiimide (B86325), Active Ester, Onium Salt Methods)

The formation of a peptide bond requires the activation of the carboxylic acid moiety of Boc-pentafluoro-phe-OH to make it susceptible to nucleophilic attack by the amino group of the incoming amino acid. The strong electron-withdrawing nature of the pentafluorophenyl ring enhances the acidity of the carboxylic acid, influencing the reactivity in these coupling reactions.

Carbodiimide Methods: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) are common activators. The mechanism involves the protonation of the carbodiimide by the carboxylic acid of this compound, followed by the attack of the carboxylate to form a highly reactive O-acylisourea intermediate. highfine.com This intermediate can then be directly attacked by the nucleophilic amine of the coupling partner to form the peptide bond and a urea (B33335) byproduct. To suppress racemization and side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used. These additives react with the O-acylisourea to form a more stable active ester (e.g., OBt or OAt ester), which then reacts with the amine. highfine.com A synthesis of a cryptophycin (B1240208) analogue specifically utilized DCC for the esterification of Boc-D-pentafluorophenylalanine, demonstrating the utility of this method with this residue. peptide.com

Active Ester Methods: this compound can be converted into an active ester prior to the coupling step. Pentafluorophenyl (PFP) esters themselves are highly activated and are known to be effective acylating agents. researchgate.net They are less susceptible to spontaneous hydrolysis than many other active esters, making them particularly useful. nih.gov The mechanism involves the direct nucleophilic attack of the amine on the activated carbonyl carbon of the PFP ester, proceeding through a tetrahedral intermediate, to form the amide bond and release pentafluorophenol. The high reactivity is due to the excellent leaving group ability of the pentafluorophenoxide ion, stabilized by the strong electron-withdrawing fluorine atoms.

Onium Salt Methods: Onium salt reagents, such as HBTU, HATU, and PyBOP, are highly efficient coupling reagents. The general mechanism for aminium salts like HATU involves the reaction of the carboxylate of this compound with the reagent to form an active ester, specifically a highly reactive OAt-ester in the case of HATU. scispace.comluxembourg-bio.com This in situ-generated active ester is then readily aminolyzed by the incoming amine. The reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIEA), which facilitates the formation of the carboxylate. luxembourg-bio.com The electron-withdrawing C₆F₅ group on this compound makes the carboxylate a better nucleophile for the initial activation step and enhances the electrophilicity of the resulting active ester, promoting efficient coupling.

Table 1: Overview of Peptide Coupling Mechanisms for this compound
Coupling MethodKey Reagent(s)Reactive IntermediateMechanistic Features
CarbodiimideDCC, DIC, HOBt/HOAtO-acylisourea, OBt/OAt esterIn situ activation; HOBt/HOAt suppresses racemization by converting the O-acylisourea to a more stable active ester.
Active EsterPentafluorophenol (Pfp-OH) + DCCPentafluorophenyl (PFP) esterEster is pre-formed or formed in situ; PFP esters are highly reactive and relatively stable to hydrolysis.
Onium SaltHATU, HBTU, PyBOP, DIEAOAt/OBt esterRapid in situ formation of a highly reactive ester; requires a tertiary base for carboxylate formation.

Analysis of Stereochemical Stability and Racemization Pathways During Peptide Bond Formation

Maintaining stereochemical integrity is paramount in peptide synthesis. Racemization, the loss of chiral purity, is a significant risk, particularly during the activation of the carboxyl group. The primary mechanism for racemization of Nα-protected amino acids during coupling is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate. mdpi.comroutledge.compeptide.com

The key steps in this pathway are:

Activation: The carboxyl group of this compound is activated by a coupling reagent.

Oxazolone (B7731731) Formation: The carbonyl oxygen of the Boc-protecting group attacks the activated carboxyl carbon, leading to cyclization and the formation of the oxazolone intermediate.

Enolization: In the presence of a base, the α-proton of the oxazolone, which is now significantly more acidic, can be abstracted to form a planar, achiral enolate. e-bookshelf.de

Reprotonation: Reprotonation of the enolate can occur from either face, leading to a mixture of L- and D-isomers of the oxazolone.

Aminolysis: The racemic oxazolone can then react with the incoming amine to yield a peptide product with compromised chiral purity.

The presence of the pentafluorophenyl group in this compound is expected to increase the risk of racemization. The five fluorine atoms are powerful electron-withdrawing groups, which significantly increase the acidity of the α-proton on the amino acid backbone. mdpi.com This enhanced acidity facilitates its abstraction by base (Path A: direct enolization) or, more commonly, facilitates the enolization of the oxazolone intermediate (Path B), which is the predominant pathway for racemization. mdpi.comhighfine.com Therefore, careful selection of coupling reagents, additives (e.g., HOAt is known to be superior to HOBt in suppressing racemization), and bases (weaker, sterically hindered bases like 2,4,6-collidine are preferred over stronger bases like DIEA) is critical when working with this residue. highfine.com

Table 2: Factors Influencing Racemization of this compound
FactorInfluence on RacemizationMechanistic Rationale
Pentafluorophenyl GroupIncreases riskStrong inductive electron-withdrawal increases the acidity of the α-proton, facilitating enolization of the oxazolone intermediate.
Strong Base (e.g., DIEA)Increases riskPromotes the abstraction of the α-proton from the oxazolone. highfine.com
Coupling Reagent Additives (e.g., HOAt)Decreases riskForms highly reactive esters that couple faster, reducing the lifetime of the oxazolone. The nitrogen in HOAt can also provide anchimeric assistance. mdpi.com
Over-activation/Long Reaction TimesIncreases riskProvides more opportunity for the activated species to cyclize to the oxazolone and subsequently racemize. luxembourg-bio.com

Hydrolysis Mechanisms of Peptide Bonds Containing Pentafluorophenylalanine

The stability of a peptide bond towards hydrolysis is crucial for the biological lifetime of a peptide. Hydrolysis, the cleavage of the amide bond by water, can be catalyzed by acids, bases, or enzymes (proteases).

Chemical Hydrolysis (Acid/Base Catalyzed): The general mechanism for acid-catalyzed hydrolysis involves the protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. libretexts.orgnih.gov For base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the amide carbonyl carbon. Both pathways proceed through a tetrahedral intermediate, and the rate-limiting step is typically the breakdown of this intermediate to yield the carboxylic acid and amine. libretexts.org

The electron-withdrawing C₆F₅ group is expected to significantly influence the rate of chemical hydrolysis. By withdrawing electron density from the peptide backbone, it increases the partial positive charge (electrophilicity) on the adjacent amide carbonyl carbon. This makes the carbonyl carbon a "harder" electrophile, more susceptible to nucleophilic attack by water or hydroxide ions. Consequently, a peptide bond involving the carboxyl group of pentafluorophenylalanine is predicted to be more labile to both acid- and base-catalyzed hydrolysis compared to a peptide bond involving phenylalanine.

Enzymatic Hydrolysis: Proteases catalyze peptide bond cleavage with high specificity. Serine proteases like chymotrypsin, for example, typically cleave on the C-terminal side of large hydrophobic residues like phenylalanine, tyrosine, and tryptophan. wou.edu The mechanism involves an active site serine acting as a nucleophile, attacking the peptide carbonyl to form a covalent acyl-enzyme intermediate, facilitated by a catalytic triad (B1167595) (e.g., Ser-His-Asp). semanticscholar.org

Studies have shown that peptides containing pentafluorophenylalanine can be substrates for proteases. In one study, a precursor containing the sequence PABA-F₅Phe-Phe-NH₂ was designed to be cleaved by chymotrypsin. frontiersin.org This indicates that the enzyme's S1 binding pocket, which accommodates the side chain of the residue at the P1 position, can accept the bulky and hydrophobic pentafluorophenyl group. The electronic modifications introduced by the fluorine atoms may alter the kinetics of cleavage compared to native phenylalanine, but the fundamental catalytic mechanism of the protease remains the same. The ability of proteases to hydrolyze pentafluorophenylalanine-containing peptide bonds is a key consideration in the design of peptide-based drugs and probes intended for use in biological systems. frontiersin.orgacs.org

Derivatization and Chemical Modification Strategies

Functionalization of the Pentafluorophenyl Moiety

The pentafluorophenyl group is a key feature of Boc-pentafluoro-phe-OH, offering a site for specific chemical modifications. The five fluorine atoms are strongly electron-withdrawing, which makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the selective replacement of one or more fluorine atoms with other functional groups.

Research has shown that the fluorine atom at the para position (C4) is the most reactive towards nucleophilic attack. This regioselectivity is attributed to the stabilizing effect of the electron-withdrawing substituents on the intermediate Meisenheimer complex formed during the reaction. The reactivity of the pentafluorophenyl ring allows for the introduction of a wide range of functionalities.

Common nucleophiles used for the functionalization of the pentafluorophenyl ring include:

Thiols (R-SH): Reaction with thiols introduces a thioether linkage.

Amines (R-NH₂): Reaction with primary or secondary amines results in the formation of a secondary or tertiary aniline (B41778) derivative, respectively.

Alkoxides (R-O⁻): Reaction with alkoxides yields an ether linkage.

These substitution reactions provide a powerful tool for synthesizing novel amino acid derivatives with tailored properties for applications in peptide synthesis and drug discovery. chemimpex.com The introduction of new groups can modulate the compound's hydrophobicity, electronic properties, and potential for further conjugation. rsc.orgrug.nl

Table 1: Representative Functionalization of the Pentafluorophenyl Ring
ReactantNucleophileTypical Reaction ProductSignificance
This compoundThiol (e.g., Cysteine)Boc-4-(cysteinyl)-tetrafluoro-phe-OHCreates covalent linkages for peptide cyclization or bioconjugation.
This compoundAmine (e.g., Lysine side-chain)Boc-4-(amino)-tetrafluoro-phe-OH derivativeIntroduces basic or nucleophilic sites for further modification.
This compoundAlkoxide (e.g., Methoxide)Boc-4-(methoxy)-tetrafluoro-phe-OHModifies the electronic properties and hydrophobicity of the side chain.

Strategies for Isotopic Labeling and Enrichment

Isotopic labeling of this compound is crucial for its use in metabolic studies, proteomics, and as an internal standard for quantitative mass spectrometry. Labeling can be achieved at several positions, including the carboxylic acid group, the aromatic ring, or other parts of the molecule. Stable isotopes such as ²H, ¹³C, ¹⁵N, and ¹⁷O/¹⁸O are commonly used.

Labeling of the Carboxylic Acid Group: A cost-efficient method for labeling the carboxylic acid function involves the mechanochemical saponification of the corresponding amino acid methyl ester. chemrxiv.orgresearchgate.net This technique uses a catalytic amount of base (e.g., NaOH) and a small volume of isotopically enriched water (H₂¹⁷O or H₂¹⁸O). The reaction proceeds with high efficiency, yielding amino acids with high levels of isotopic enrichment in the carboxyl group. chemrxiv.orgresearchgate.net This method can be followed by a standard protection step to yield the Boc-protected labeled amino acid. chemrxiv.org

Labeling of the Aromatic Ring: The aromatic ring can be labeled through synthetic routes using labeled precursors.

Radiofluorination: For applications in Positron Emission Tomography (PET), radioisotopes like ¹⁸F can be introduced. Direct electrophilic radiofluorination of phenylalanine using [¹⁸F]F₂ or [¹⁸F]acetylhypofluorite ([¹⁸F]AcOF) has been demonstrated. beilstein-journals.orgnih.gov While this is typically used to introduce a single fluorine atom to a non-fluorinated ring, similar principles can be adapted for isotope exchange on the perfluorinated ring under specific conditions.

Stannylation and Radioiodination: A versatile strategy for introducing radiohalogens involves preparing a trialkylstannyl precursor. For example, N-Boc-p-iodo-L-phenylalanine methyl ester can be converted to its p-(tri-n-butylstannyl) derivative. nih.gov This stannylated compound can then undergo facile iododestannylation with radioactive iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) to produce the radiolabeled N-Boc-p-iodo-L-phenylalanine derivative with high radiochemical yield and purity. nih.gov This multi-step synthetic approach allows for precise placement of the isotopic label.

Table 2: Summary of Isotopic Labeling Strategies
IsotopePosition of LabelGeneral MethodReference
¹⁷O / ¹⁸OCarboxylic Acid GroupMechanochemical saponification of the methyl ester with H₂¹⁷O or H₂¹⁸O. chemrxiv.orgresearchgate.net
¹⁸FAromatic Ring (Fluoro position)Nucleophilic or electrophilic radiofluorination using an ¹⁸F source. beilstein-journals.orgnih.gov
¹²³I / ¹²⁵I / ¹³¹IAromatic Ring (para position)Synthesis of a stannylated precursor followed by radioiodination. nih.gov
²H, ¹³C, ¹⁵NVariousDe novo synthesis from labeled starting materials.

Chemical Derivatization for Enhanced Analytical Detection

To improve the detection and quantification of this compound and its metabolites in complex biological matrices, chemical derivatization is often employed. This process modifies the analyte to enhance its analytical properties, such as volatility for gas chromatography (GC) or response to a specific detector in liquid chromatography (LC). mdpi.com

For Gas Chromatography-Mass Spectrometry (GC-MS): The primary goals of derivatization for GC are to increase the volatility and thermal stability of the amino acid.

Acylation and Esterification: A common approach involves the derivatization of both the amino group (after Boc removal) and the carboxyl group. Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) or trifluoroacetic anhydride (TFAA) are used in combination with a fluorinated alcohol like heptafluorobutanol. nih.govresearchgate.net The resulting fluorinated derivatives are highly volatile and exhibit excellent sensitivity with an electron capture detector (ECD). However, these harsh derivatization conditions can sometimes lead to racemization, which is a concern when analyzing enantiomeric purity. nih.govresearchgate.net

Pentafluorobenzylation: The carboxylic acid group can be specifically targeted using pentafluorobenzyl bromide (PFB-Br) . libretexts.orgscience.gov This reaction forms a pentafluorobenzyl ester, which is a potent electrophore, making it ideal for highly sensitive analysis by GC with electron capture negative ion chemical ionization-mass spectrometry (GC/ECNICI-MS). nih.gov

For High-Performance Liquid Chromatography (HPLC): For HPLC analysis, derivatization is used to introduce a chromophore or fluorophore into the molecule to enhance UV or fluorescence detection. libretexts.org This is typically performed on the amino group after the acid-labile Boc group has been removed.

Fluorescent Labeling: Reagents like o-phthalaldehyde (OPA) react with the primary amine in the presence of a thiol to yield a highly fluorescent isoindole derivative. libretexts.orgsemanticscholar.org Another common reagent is 9-fluorenylmethylchloroformate (FMOC-Cl) , which attaches a strongly UV-absorbing and fluorescent FMOC group to the amine. libretexts.orgsemanticscholar.org These methods allow for the detection of amino acids at very low concentrations.

Table 3: Common Derivatization Strategies for Analytical Enhancement
Derivatizing AgentTarget Functional GroupResulting DerivativeEnhanced Analytical TechniqueReference
Pentafluoropropionic Anhydride (PFPA) / HeptafluorobutanolAmine (post-deprotection) and CarboxylN(O)-Pentafluoropropionyl heptafluorobutyl esterGC-MS, GC-ECD nih.govresearchgate.net
Pentafluorobenzyl Bromide (PFB-Br)CarboxylPentafluorobenzyl esterGC-MS (ECNICI), GC-ECD libretexts.orgscience.govnih.gov
o-Phthalaldehyde (OPA) / ThiolAmine (post-deprotection)Fluorescent isoindoleHPLC with Fluorescence Detection libretexts.orgsemanticscholar.org
9-Fluorenylmethylchloroformate (FMOC-Cl)Amine (post-deprotection)FMOC-amino acidHPLC with UV/Fluorescence Detection libretexts.orgsemanticscholar.org

Self Assembly and Supramolecular Chemistry of Nα Tert Butoxycarbonyl Pentafluoro L/d Phenylalanine Derivatives

Investigation of Molecular Self-Assembly Processes

The introduction of a pentafluorinated phenyl ring into the Boc-phenylalanine structure dramatically alters its electronic and hydrophobic characteristics. acs.org These changes are fundamental to its self-assembly behavior. The process is primarily driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and critically, fluorous and π-π stacking interactions. rsc.orgresearchgate.net

Studies on related Fmoc-protected pentafluorophenylalanine (Fmoc-F5-Phe) have shown that these molecules can rapidly self-assemble in aqueous environments, forming entangled fibrillar structures within minutes. rsc.orgresearchgate.net This rapid assembly is a hallmark of the powerful directional forces at play. While direct studies on the kinetics of Boc-pentafluoro-phe-OH are less common, the principles observed with the Fmoc-analogue are highly relevant. The self-assembly is a dynamic process that can lead to a phase transition from initial aggregates to more ordered structures like fibrils and eventually, in some cases, to crystals. mdpi.comsemanticscholar.org

Formation of Ordered Supramolecular Structures (e.g., Hydrogels, Nanofibers, Tubes)

The self-assembly of this compound and its derivatives leads to the formation of various well-defined supramolecular structures. The specific morphology of the resulting assembly is influenced by factors such as the chirality of the amino acid (L- or D-), solvent conditions, and the presence of other molecules.

Hydrogels: A key manifestation of the self-assembly of these derivatives is the formation of hydrogels. These are three-dimensional networks of self-assembled nanofibers that entrap large amounts of water, leading to a gel-like material. For instance, Fmoc-F5-Phe forms rigid supramolecular gels at concentrations as low as 2 mM (0.1 wt%). rsc.orgresearchgate.net The mechanical properties of these hydrogels, such as their stiffness (storage modulus, G'), can be significant. In co-assembly systems, such as with Fmoc-diphenylalanine (Fmoc-FF), Fmoc-pentafluorophenylalanine has been shown to produce hydrogels with dramatically increased rigidity, with a 1:1 combination reaching a storage modulus of 190 kPa. acs.org

Nanofibers and Tubes: The fundamental building blocks of these hydrogels are often nanofibers. nih.gov Transmission electron microscopy (TEM) reveals these as long, entangled fibrillar structures. mdpi.com In some cases, these derivatives can also form more ordered tubular structures. For example, the dipeptide of pentafluorophenylalanine has been observed to form tubular structures. rsc.org The formation of these nanostructures is a hierarchical process, where individual molecules first assemble into protofilaments, which then associate to form thicker fibers or tubes. acs.org

Table 1: Supramolecular Structures from Phenylalanine Derivatives

DerivativeProtecting GroupObserved StructuresKey FindingsReference(s)
Pentafluoro-phenylalanineFmocHydrogels, NanofibersRapid self-assembly into rigid gels. rsc.orgresearchgate.net
Pentafluoro-phenylalanineNone (dipeptide)Tubular structuresFormation of ordered nanotubes. rsc.org
PhenylalanineBoc (dipeptide)Tubes, SpheresCan form different morphologies depending on conditions. rsc.orgrsc.org
PhenylalanineFmoc (dipeptide)Hydrogels, NanofibersForms hydrogels with notable mechanical properties. rsc.org

Role of Fluorous and π–π Interactions in Molecular Recognition and Aggregation

The unique properties of this compound are largely attributable to the interplay of fluorous and π-π interactions.

Fluorous Interactions: The highly fluorinated phenyl ring introduces a "fluorous" character to the molecule. nih.govfu-berlin.de This leads to a tendency for the fluorinated parts of the molecules to segregate from both aqueous and hydrocarbon environments, promoting self-aggregation. fu-berlin.de This "fluorous effect" is a significant driving force for the initial association of the molecules.

π–π Interactions: Aromatic π-π stacking is a crucial factor in the self-assembly of phenylalanine derivatives. researchgate.net However, the introduction of five fluorine atoms to the phenyl ring significantly alters the nature of these interactions. The electron-withdrawing fluorine atoms create a quadrupole moment on the aromatic ring that is opposite to that of non-fluorinated phenylalanine. This can lead to favorable electrostatic interactions between the electron-poor perfluorinated ring and other aromatic systems, or even between two perfluorinated rings in a specific orientation. mdpi.com These modified π-π interactions are critical for the specific molecular recognition and packing that leads to the formation of ordered supramolecular structures. rsc.orgresearchgate.net The combination of these interactions is believed to be the primary determinant for molecular recognition and self-assembly in these systems. rsc.orgresearchgate.net

Modulation of Self-Assembly Behavior by Structural Variations

The self-assembly process is highly sensitive to even minor changes in the molecular structure of the building blocks.

N-terminal Functionalization: The nature of the N-terminal protecting group plays a significant role. While this article focuses on the Boc group, comparisons with the widely studied Fmoc group are informative. The large, aromatic Fmoc group contributes significantly to π-π stacking and can promote the formation of fibrillar structures. mdpi.com Replacing the N-terminal protecting group can perturb the balance of interactions and thus the resulting hydrogelation and morphology. rsc.orgresearchgate.net

Side Chain Modification: Altering the fluorination pattern on the phenyl ring has a profound impact. Studies on di- and tri-fluorinated phenylalanine derivatives show that the position and number of fluorine atoms affect the self-assembly kinetics, morphology of the nanostructures, and the mechanical properties of the resulting hydrogels. acs.orgmdpi.com For example, Fmoc-3,5-difluoro-phenylalanine forms significantly more rigid hydrogels than Fmoc-Phe or Fmoc-3,4-difluoro-phenylalanine, which is attributed to more stable molecular packing. mdpi.com These findings highlight the tunability of the self-assembly process through precise chemical modifications.

C-terminus Modification: Changes at the carboxylic acid end of the molecule also influence self-assembly. Converting the C-terminal carboxylic acid to an amide or ester modifies the hydrophobicity and hydrogen bonding capability. mdpi.com Amide derivatives of fluorinated Fmoc-Phe have been shown to assemble more rapidly than the parent carboxylic acids. mdpi.com

Computational and Theoretical Studies

Molecular Dynamics Simulations of Compound Conformation and Assembly

Molecular dynamics (MD) simulations provide a window into the time-resolved behavior of molecules, from the conformational flexibility of a single molecule to the collective dynamics of self-assembly. For Boc-pentafluoro-phe-OH, MD simulations would be used to explore how the bulky Boc protecting group and the perfluorinated phenyl ring influence the molecule's shape and its interactions with solvents and other molecules.

While specific MD studies on this compound are limited, research on related self-assembling peptides provides a strong framework for its expected behavior. rsc.org For instance, MD simulations of Fmoc-protected peptide derivatives show that aromatic and hydrophobic interactions are primary drivers of aggregation into larger structures like nanofibers. researchgate.net It is computationally predicted that the pentafluorophenyl side chain, combined with a hydrophobic N-terminal protecting group like Boc, would have a high propensity for self-association. researchgate.net Simulations would likely reveal that the bulky Boc group and the rigid, electron-deficient phenyl ring constrain the molecule's conformational freedom, favoring specific orientations that facilitate ordered aggregation.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to investigate the fundamental electronic properties of a molecule. mdpi.com For this compound, these calculations are critical for understanding how perfluorination impacts its chemical nature.

The five highly electronegative fluorine atoms withdraw electron density from the aromatic ring. This effect reverses the quadrupole moment of the phenyl ring from negative (in standard phenylalanine) to positive. This electron deficiency significantly alters its reactivity and non-covalent interaction potential. nih.govnih.gov DFT calculations can quantify this change and predict its consequences, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. A lower HOMO-LUMO gap generally suggests higher reactivity. Recent quantum chemistry calculations have also explored the potential for fluorine atoms to participate in a novel type of noncovalent interaction known as a hydrogen bond-induced fluorine bond (HBiFB), which could further influence its reactivity and binding. nih.gov

Table 1: Predicted Electronic Effects of Pentafluorination on the Phenylalanine Side Chain

PropertyStandard Phenylalanine Side ChainPentafluorophenylalanine Side ChainComputational Method Insight
Aromatic Ring Quadrupole Moment NegativePositiveDFT calculations confirm the reversal due to the strong electron-withdrawing nature of fluorine atoms. nih.govnih.gov
Electron Density Electron-rich π-systemElectron-deficient π-systemElectrostatic potential maps generated via DFT illustrate this dramatic shift in electron distribution. nih.gov
Reactivity Participates in cation-π interactionsCation-π interactions are destabilized; favors interactions with electron-rich systems. nih.govQuantum calculations can model and quantify the energy of these different interaction types.
HOMO-LUMO Gap Standard reference gapExpected to be altered, influencing chemical reactivity.DFT and ab initio methods are used to calculate orbital energies and predict reactivity. researchgate.net

Theoretical Modeling of Intermolecular Interactions in Self-Assembled Systems

The self-assembly of this compound into larger, ordered structures is governed by a complex interplay of non-covalent forces. Theoretical models are essential to dissect these interactions. Key interactions include:

π-π Stacking: The electron-deficient nature of the perfluorinated ring leads to strong, favorable stacking interactions with electron-rich aromatic systems. However, interactions between two perfluorinated rings are also significant drivers of assembly. rsc.orgresearchgate.net

Hydrophobic and Fluorous Interactions: The fluorinated side chain is intensely hydrophobic. The tendency of fluorinated moieties to segregate from both aqueous and hydrocarbon environments, known as the "fluorous effect," is a powerful driving force for self-assembly. rsc.orgresearchgate.net Studies on Fmoc-F5-Phe have directly implicated fluorous and π-π interactions as the main determinants for its rapid self-assembly into fibrillar structures. rsc.orgresearchgate.net

Hydrogen Bonding: The core amino acid structure, with its carboxylic acid and N-H group (even when protected), provides sites for hydrogen bonding, which helps to direct the arrangement of molecules within an assembly. researchgate.net

Computational studies on similar systems show that these interactions collectively lead to the formation of stable, ordered aggregates like fibrils and nanotubes. rsc.orgresearchgate.netmpg.de

Table 2: Key Intermolecular Interactions in the Self-Assembly of Fluorinated Phenylalanine Derivatives

Interaction TypeDescriptionRole in Assembly
Perfluoroarene-Arene Stacking Strong, attractive electrostatic interaction between the electron-deficient fluorinated ring and an electron-rich aromatic ring.A primary driver for molecular recognition and ordering. rsc.orgresearchgate.net
Fluorous Effect The tendency of highly fluorinated molecules to phase-separate from both water and hydrocarbons.Promotes the aggregation of molecules to minimize unfavorable contacts with the solvent. researchgate.net
Hydrophobic Interactions The general tendency of nonpolar moieties (like the Boc group and side chain) to avoid water.Contributes significantly to the initial aggregation of molecules in aqueous environments. nih.gov
Hydrogen Bonding Interactions involving the N-H and C=O groups of the peptide backbone and carboxylic acid.Provides directionality and stability to the assembled supramolecular structure. researchgate.net
C-F···H Hydrogen Bonding Weak hydrogen bonds can form between the fluorine atoms and nearby hydrogen atoms.Provides additional stability to the final assembled structure. mpg.de

Prediction of Conformational Preferences and Stereochemical Outcomes

The conformation of an amino acid derivative dictates how it can be incorporated into larger structures and how it will interact with other molecules. The bulky tert-butoxycarbonyl (Boc) group and the large pentafluorophenyl side chain impose significant steric constraints on the molecule.

Computational analysis, often involving the calculation of Ramachandran-like energy maps, can predict the most stable conformations (i.e., the preferred dihedral angles φ and ψ) for this amino acid if it were part of a peptide chain. nih.gov Studies on other constrained amino acids show that such bulky groups severely restrict the available conformational space. DFT analysis has been successfully used to understand the diastereoselectivity in reactions involving N-Boc protected amino acid building blocks, indicating its utility in predicting stereochemical outcomes. nih.gov For this compound, theoretical models would predict a strong preference for an extended, β-strand-like conformation, which is consistent with the formation of amyloid-like fibrillar structures observed in related compounds. researchgate.net

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Boc-pentafluoro-phe-OH. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed map of the molecule's atomic connectivity and chemical environment.

¹H NMR spectroscopy is used to identify the protons within the molecule. The spectrum typically shows signals corresponding to the tert-butoxycarbonyl (Boc) protecting group, the amide (NH) proton, and the protons on the α-carbon and β-carbon of the amino acid backbone. The nine protons of the Boc group's methyl groups characteristically appear as a singlet, while the backbone protons (α-CH and β-CH₂) exhibit multiplets due to spin-spin coupling.

¹³C NMR provides information on the carbon skeleton. Each carbon atom in a unique chemical environment gives a distinct signal, allowing for the confirmation of all 14 carbon atoms in the structure, from the Boc group and carbonyls to the fluorinated aromatic ring.

¹⁹F NMR is particularly informative for this compound, directly probing the five fluorine atoms on the phenyl ring. The pentafluorophenyl group gives rise to a characteristic set of signals corresponding to the ortho, meta, and para fluorine atoms. Their chemical shifts and coupling patterns are sensitive to the electronic environment and confirm the substitution pattern on the aromatic ring. For instance, in related pentafluorophenyl compounds, the fluorine signals typically appear in distinct regions, with the para-fluorine as a triplet, the ortho-fluorines as a doublet of doublets, and the meta-fluorines as a triplet of doublets rsc.orgscispace.com.

While specific isotopic analysis studies on this compound are not widely published, NMR can be readily applied to molecules labeled with stable isotopes like ¹³C or ¹⁵N to trace metabolic pathways or to probe specific structural features and intermolecular interactions in greater detail.

¹H NMR ¹⁹F NMR
Assignment Chemical Shift (ppm) *
Boc-CH₃ (9H, singlet)~1.41
β-CH₂ (2H, multiplet)~3.0-3.2
α-CH (1H, multiplet)~4.43
NH (1H, multiplet)~5.04
COOH (1H, broad singlet)Variable
Note: Chemical shifts are approximate and based on data from closely related structures, such as the tert-butyl ester of this compound, in CDCl₃. rsc.org The solvent and concentration can influence exact values.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Hydrogen Bonding Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of the molecule by probing its bond vibrations. These methods are excellent for identifying functional groups and analyzing non-covalent interactions like hydrogen bonds, which are critical to the structure and aggregation of amino acid derivatives.

The IR spectrum of this compound displays a number of characteristic absorption bands. rsc.orgmdpi.com Key vibrations include:

O-H Stretch: A broad band typically in the 2500-3300 cm⁻¹ region, characteristic of the carboxylic acid hydroxyl group involved in hydrogen bonding.

N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹, corresponding to the amide N-H bond. rsc.org

C-H Stretches: Signals in the 2900-3000 cm⁻¹ range from the aliphatic C-H bonds of the Boc group and the amino acid backbone. rsc.org

C=O Stretches: Two distinct and strong absorption bands are expected in the carbonyl region (1650-1760 cm⁻¹). One, typically around 1710-1730 cm⁻¹, corresponds to the carboxylic acid C=O group, while the other, around 1680-1700 cm⁻¹, is assigned to the urethane (B1682113) C=O of the Boc protecting group. bas.bg

Pentafluorophenyl Ring Vibrations: Strong bands typically appear in the 1500-1525 cm⁻¹ and 970-1000 cm⁻¹ regions, which are characteristic of the C-F stretching and ring vibrations of the pentafluorophenyl group. researchgate.netisuct.ru

C-F Stretches: Intense absorptions associated with C-F bonds are prominent in the fingerprint region, typically around 1150-1250 cm⁻¹. rsc.org

Raman spectroscopy provides complementary information, particularly for the non-polar bonds and the aromatic ring. The symmetric vibrations of the pentafluorophenyl ring are often strong in the Raman spectrum, providing further structural confirmation. Analysis of the amide I (C=O stretch) and amide III (C-N stretch and N-H bend) bands in both IR and Raman spectra can reveal information about the secondary structure (e.g., β-sheet formation) in solid-state or aggregated forms, as the frequencies of these bands are sensitive to hydrogen bonding patterns. acs.org

Vibrational Mode Typical IR Frequency Range (cm⁻¹) Bond(s) Involved
O-H Stretch (Carboxylic Acid)2500 - 3300 (broad)O-H
N-H Stretch (Amide)3300 - 3400N-H
C-H Stretch (Aliphatic)2930 - 2985C-H
C=O Stretch (Carboxylic Acid)1710 - 1730C=O
C=O Stretch (Boc Urethane)1680 - 1700C=O
C₆F₅ Ring Stretch1500 - 1525C=C (Aromatic)
C-F Stretch1150 - 1250C-F
C₆F₅ Ring Vibration970 - 1000C-F, C-C
Note: Frequencies are representative and can shift based on the physical state (solid/solution) and intermolecular interactions. rsc.orgbas.bgisuct.ru

Mass Spectrometry Techniques for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for precise molecular weight determination and structural analysis through fragmentation. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound, enabling the observation of the intact molecular ion.

The calculated molecular weight of this compound (C₁₄H₁₄F₅NO₄) is 355.26 g/mol . In positive-ion mode ESI-MS, the compound is typically observed as the protonated molecule [M+H]⁺ at m/z 356.1 or as adducts with sodium [M+Na]⁺ at m/z 378.1 or potassium [M+K]⁺ at m/z 394.1. In negative-ion mode, the deprotonated molecule [M-H]⁻ at m/z 354.1 is expected.

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected precursor ion. For Boc-protected amino acids, a characteristic and often dominant fragmentation pathway is the loss of the Boc group. nih.gov The fragmentation of the [M+H]⁺ ion of this compound would be expected to show key neutral losses:

Loss of isobutylene: A loss of 56 Da, corresponding to the neutral fragment C₄H₈, leading to an ion at m/z 300.1.

Loss of the entire Boc group: A loss of 100 Da (C₅H₈O₂), resulting in the protonated pentafluorophenylalanine ion at m/z 256.1.

Loss of water (H₂O): A loss of 18 Da from the carboxylic acid group.

Loss of formic acid (HCOOH): A loss of 46 Da.

This predictable fragmentation pattern is invaluable for confirming the identity of the compound in complex mixtures and for structural verification. nih.govd-nb.info

Ion m/z (Expected) Description
[M+H]⁺356.1Protonated molecular ion
[M+Na]⁺378.1Sodium adduct of the molecular ion
[M-H]⁻354.1Deprotonated molecular ion
[M+H - C₄H₈]⁺300.1Fragment from loss of isobutylene
[M+H - Boc]⁺256.1Fragment from loss of the Boc group (pentafluorophenylalanine-H⁺)
Note: m/z values are calculated for the most abundant isotopes.

Advanced Optical Spectroscopy for Aggregate Characterization

The high fluorine content of this compound can significantly influence its intermolecular interactions, often promoting self-assembly into ordered supramolecular structures. researchgate.net Advanced optical spectroscopy techniques, such as Circular Dichroism (CD), fluorescence, and UV-Vis spectroscopy, are employed to study this aggregation behavior.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the chiral environment of molecules and is a primary method for analyzing the secondary structure of peptides and their aggregates. In the far-UV region (190-250 nm), CD spectra can detect the formation of ordered structures like β-sheets, which are common in amyloid-like fibrils and often exhibit a characteristic negative band around 218-220 nm. nih.govnih.gov Time-dependent CD measurements can monitor the kinetics of aggregation, revealing how the secondary structure of the monomeric species evolves into the final aggregated state. acs.org

Fluorescence Spectroscopy: While the intrinsic fluorescence of the pentafluorophenyl group is weak, fluorescence spectroscopy can be used with extrinsic dyes like Thioflavin T (ThT). ThT exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β-sheet structures characteristic of amyloid fibrils. A ThT fluorescence assay is a standard method to monitor the kinetics of fibril formation and quantify the extent of aggregation. nih.gov

Compound Names

Abbreviation / Trivial Name Systematic Name
This compound(S)-2-((tert-butoxycarbonyl)amino)-3-(perfluorophenyl)propanoic acid
Fmoc-F₅-Phe(S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(perfluorophenyl)propanoic acid
Cbz-pentafluoro-Phe(S)-2-(((benzyloxy)carbonyl)amino)-3-(perfluorophenyl)propanoic acid
Boc-Phe-Phe-BzN-((S)-1-((S)-1-(1,3-benzothiazol-2-yl)-2-phenylethylamino)-1-oxo-3-phenylpropan-2-yl)carbamic acid tert-butyl ester
Thioflavin T (ThT)2-(4-(dimethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium chloride

Emerging Research Applications and Future Directions

Exploration in Novel Biomaterial Design

The incorporation of Boc-pentafluoro-phe-OH into peptides is a promising strategy for the design of novel biomaterials, particularly in the realm of self-assembling peptide-based hydrogels. The principle is based on the self-assembly of peptide building blocks into ordered nanostructures that can form functional materials. While research on this compound itself is emerging, analogous studies on similar Boc-protected dipeptides provide a strong foundation for its potential. For instance, self-assembled gels formed from dipeptides like Boc-D-Phe-γ4-L-Phe-PEA have been developed and complexed with polymers like chitosan (B1678972) to create antibacterial materials. nih.gov These composite gels exhibit enhanced stability against enzymatic degradation and sustained antibacterial activity against various pathogens. nih.gov

The introduction of the pentafluorophenyl group from this compound is expected to significantly influence the properties of such biomaterials. The increased hydrophobicity can drive more robust self-assembly, while the unique electronic nature of the C-F bond can introduce new intermolecular interactions, potentially leading to materials with enhanced mechanical properties or novel functionalities. These materials could find applications in tissue engineering, regenerative medicine, and as advanced drug delivery vehicles. nih.gov

FeatureAnticipated Contribution of this compoundPotential Biomaterial Application
Enhanced Hydrophobicity Promotes more stable self-assembly into nanofibers and hydrogels.Scaffolds for tissue engineering, controlled drug release matrices.
Proteolytic Stability The non-natural amino acid structure can increase resistance to enzymatic degradation.Long-lasting antibacterial coatings on medical implants.
Modulated Intermolecular Forces Fluorine atoms can alter π-π stacking and introduce orthogonal interactions.Materials with tunable mechanical stiffness and viscoelasticity. nih.gov

Application in Chemical Biology for Site-Specific Protein Modification

A significant area of application for this compound is in chemical biology for the site-specific incorporation of non-canonical amino acids into proteins. This technique allows for the precise installation of chemical probes to study protein function and stability in cellular environments. nih.gov The pentafluorophenyl group serves as a unique spectroscopic tag (¹⁹F-NMR) and can modulate protein-protein or protein-ligand interactions.

One powerful method to achieve this is through the use of engineered aminoacyl-tRNA synthetase (RS)/tRNA pairs that can recognize the unnatural amino acid and incorporate it in response to a specific codon (e.g., an amber stop codon) during protein translation in living cells, including both bacteria and mammalian systems. nih.gov Researchers have successfully identified synthetases from the pyrrolysine (Pyl) system that are capable of site-specifically encoding pentafluorophenylalanine into proteins in HEK cells, achieving yields sufficient for biochemical and structural analysis. nih.gov

Beyond genetic code expansion, this compound is a valuable building block for solid-phase peptide synthesis (SPPS). The resulting synthetic peptides, containing the pentafluorophenylalanine residue, can be used in chemoenzymatic ligation strategies, such as sortase-mediated ligation, to modify proteins. mit.edu This method allows for the attachment of a custom-synthesized peptide containing the fluorinated analog to a target protein's N- or C-terminus in a highly specific manner. mit.edunih.gov These approaches open avenues for creating therapeutic proteins with enhanced pharmacological properties or for studying biological mechanisms that rely on aromatic interactions. nih.gov

Development of Advanced Synthetic Methodologies

While traditional solid-phase peptide synthesis (SPPS) using building blocks like this compound is well-established, future directions point towards the adoption of more advanced and efficient synthetic methodologies.

Flow Chemistry: Continuous flow-based peptide synthesis is emerging as a powerful alternative to traditional batch synthesis. chimia.chthieme-connect.de In a flow system, reagents are continuously passed through a reactor containing the solid-phase resin, allowing for precise control over reaction times, temperatures, and reagent concentrations. durham.ac.ukpentelutelabmit.com This technology dramatically reduces the time required for each amino acid coupling cycle, from around an hour in standard batch methods to just a few minutes in automated flow systems. chimia.chacs.org The use of this compound in such automated flow platforms would enable the rapid synthesis of peptides and even small proteins containing this valuable non-canonical amino acid, accelerating research in drug discovery and materials science. chimia.ch

Chemoenzymatic Synthesis: There is growing interest in developing chemoenzymatic routes for the synthesis of chiral fluorinated amino acids. nih.govdoi.org These methods combine the selectivity of enzymes with the practicality of chemical synthesis. For example, enzymes like phenylalanine ammonia-lyases (PALs) can be used for the stereoselective synthesis of fluorinated L-α-amino acids from fluorinated cinnamic acid precursors. nih.govnih.gov While a complete chemoenzymatic synthesis of this compound has not been detailed, the development of biocatalysts for C-F bond formation and for the asymmetric synthesis of amino acid backbones represents a key future direction. doi.orgresearchgate.net Such methods promise more sustainable and efficient production of these valuable building blocks under mild conditions. nih.gov

MethodologyKey AdvantagesRelevance to this compound
Flow Chemistry Rapid synthesis cycles, improved efficiency, automation, precise control. chimia.chacs.orgEnables on-demand, rapid synthesis of custom peptides containing pentafluorophenylalanine for various applications.
Chemoenzymatic Synthesis High stereoselectivity, mild reaction conditions, potential for greener synthesis. nih.govFuture potential for more efficient and sustainable production of the chiral amino acid precursor to this compound.

Design of Functional Materials Based on Directed Self-Assembly

The ability of short peptides to self-assemble into well-ordered nanostructures is a cornerstone of bottom-up nanotechnology. nih.gov this compound is an ideal candidate for designing novel functional materials based on this principle. The self-assembly of diphenylalanine (Phe-Phe) is a well-studied paradigm, and modifications to this core structure can drastically alter the resulting nanomaterials. researchgate.net

The N-terminal Boc group and the aromatic rings are known to be critical drivers of self-assembly. Research on the co-assembly of diphenylalanine and its Boc-modified derivative shows that the bulky Boc group can disrupt the typical packing, leading to materials with different morphologies and mechanical properties. researchgate.net The addition of five fluorine atoms to the phenyl ring, as in this compound, introduces further powerful modulators of self-assembly:

Increased Hydrophobicity: Strongly promotes aggregation and assembly in aqueous environments.

Altered Aromatic Interactions: The electron-deficient nature of the pentafluorophenyl ring changes its π-π stacking geometry compared to a standard phenyl ring.

Orthogonal Interactions: The potential for C-F···H hydrogen bonds and other specific interactions can direct the formation of unique, highly ordered supramolecular structures.

These principles can be harnessed to create materials with programmed functionalities. For example, dipeptides have been embedded into electrospun fibers to create piezoelectric materials capable of generating a voltage in response to mechanical stress. By tuning the self-assembly of building blocks like this compound, it is conceivable to design a new generation of functional materials for applications in sensing, nanoelectronics, and catalysis. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Boc-pentafluoro-phe-OH, and how do reaction conditions influence yield?

  • Methodological Answer : this compound is synthesized via hydrogenation using catalysts like Rosenmund catalysts (Pd/BaSO₄) under mild conditions (20°C, 3 hours), achieving yields of 85–87% . Alternative routes include tert-butoxycarbonyl (Boc) protection of pentafluorophenylalanine derivatives, requiring anhydrous conditions to prevent hydrolysis. Purification typically involves reversed-phase HPLC or flash chromatography, with purity >98% verified by NMR (¹H/¹³C) and mass spectrometry (ESI-MS) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹⁹F NMR is critical for confirming pentafluoro substitution patterns, while ¹H NMR identifies Boc-protection efficiency.
  • Chromatography : UPLC-MS with C18 columns (e.g., Waters ACQUITY) resolves impurities, with mobile phases of 0.1% formic acid in acetonitrile/water .
  • Stability Testing : Accelerated stability studies under varying pH (2–9) and temperature (4–40°C) identify decomposition products via LC-HRMS .

Q. How does this compound behave in aqueous vs. organic solvents?

  • Methodological Answer : The compound exhibits limited solubility in water (≤0.5 mg/mL at 25°C) but dissolves readily in DMSO, DMF, or THF. Solubility profiles are determined via shake-flask method, with logP values calculated using HPLC-derived retention times (logP ≈ 3.2) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing perfluoroalkyl byproducts?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary catalyst loading (e.g., Pd 5–10 mol%), hydrogen pressure (1–3 atm), and reaction time (2–6 hours). Response surface modeling identifies optimal conditions .
  • Byproduct Analysis : LC-MS detects perfluoroalkyl side-products (e.g., deprotected intermediates). Switching to non-protic solvents (e.g., THF) reduces hydrolysis .

Q. What strategies resolve contradictions in spectral data (e.g., conflicting ¹⁹F NMR shifts)?

  • Methodological Answer :

  • Cross-Validation : Compare shifts with reference databases (e.g., SDBS) or synthesized standards.
  • Dynamic Effects : Assess temperature-dependent shifts (e.g., −40°C to 80°C) to distinguish conformational isomers .
  • Collaborative Analysis : Engage multi-instrument validation (e.g., 2D NMR, X-ray crystallography) to resolve ambiguities .

Q. How does this compound enhance peptide synthesis efficiency in fluorinated environments?

  • Methodological Answer :

  • Solid-Phase Synthesis : Incorporate this compound via Fmoc/tBu strategies. Use PyBOP/HOBt activation for coupling, monitoring by Kaiser test.
  • Fluorophilic Interactions : Study peptide helicity via CD spectroscopy in trifluoroethanol (TFE), noting enhanced stability from pentafluoroaryl-π stacking .

Key Considerations for Rigorous Research

  • Contradiction Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and address conflicting data .
  • Literature Review : Prioritize peer-reviewed studies on perfluoroalkyl amino acids, excluding non-academic sources (e.g., commercial databases) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.